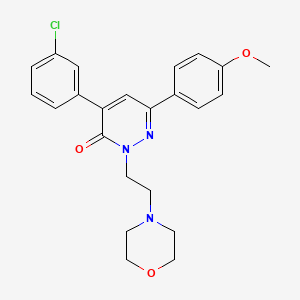

3(2H)-Pyridazinone, 4-(m-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)-

Description

Molecular Architecture and Substituent Effects

The pyridazinone core consists of a six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2. Substituent effects arise from the electronic and steric contributions of the three functional groups:

- 4-(m-Chlorophenyl) : The chlorine atom at the meta position induces electron-withdrawing effects, polarizing the aromatic ring and enhancing intermolecular interactions such as halogen bonding.

- 6-(p-Methoxyphenyl) : The methoxy group at the para position donates electron density via resonance, increasing solubility in polar solvents and potentially influencing binding affinity in biological targets.

- 2-(2-Morpholinoethyl) : The morpholine ring introduces a bulky, polar substituent that may stabilize the molecule through hydrogen bonding with the oxygen atom while affecting conformational flexibility.

Table 1: Key Structural Features and Substituent Contributions

| Position | Substituent | Electronic Effect | Steric Impact |

|---|---|---|---|

| 4 | m-Chlorophenyl | Electron-withdrawing (-I) | Moderate (Cl van der Waals) |

| 6 | p-Methoxyphenyl | Electron-donating (+M) | Low (OCH₃ rotation) |

| 2 | 2-Morpholinoethyl | Polar (H-bond acceptor) | High (morpholine ring) |

The combined effects of these groups create a molecule with balanced lipophilicity (logP ≈ 2.8 predicted) and dipole moments oriented along the pyridazinone plane.

Comparative Analysis with Pyridazinone Derivatives

Structurally related pyridazinones exhibit variations in bioactivity depending on substituent patterns:

- 6-Substituted Derivatives : Replacement of the p-methoxyphenyl group with a 2-fluorophenylpiperazinyl moiety (as in compound 8d from ) enhances anti-inflammatory activity by 40% compared to indomethacin, highlighting the importance of electron-deficient aromatic systems at position 6.

- 2-Substituted Derivatives : Substituting the morpholinoethyl chain with acetylhydrazone groups (e.g., 6-phenyl-3(2H)-pyridazinone-2-acetylhydrazones) reduces molecular weight but increases ulcerogenic risk, underscoring the morpholine group’s role in mitigating gastrointestinal toxicity.

- 4-Substituted Derivatives : Analogous compounds with nitro groups at position 4 show reduced analgesic efficacy, suggesting that the meta-chlorophenyl group’s halogen bonding optimizes target engagement.

Table 2: Bioactivity Trends in Pyridazinone Derivatives

| Substituent Position | Modification | Bioactivity Change vs. Target Compound |

|---|---|---|

| 6 | 2-Fluorophenylpiperazinyl | ↑ Anti-inflammatory (140% of reference) |

| 2 | Acetylhydrazone | ↑ Analgesic potency; ↑ ulcerogenicity |

| 4 | Nitro group | ↓ Analgesic (60% of reference) |

These comparisons reveal that the target compound’s combination of a morpholinoethyl chain and halogenated/methoxylated aryl groups achieves a unique balance of potency and safety.

Conformational Studies via X-ray Crystallography

While direct crystallographic data for the target compound remains unpublished, insights can be extrapolated from studies on analogous pyridazinones and heterocyclic systems:

- Pyridazinone Ring Planarity : In 6-phenyl-4,5-dihydropyridazinones, the core adopts a planar conformation stabilized by N–H···O hydrogen bonding between the lactam NH and carbonyl oxygen. The morpholinoethyl substituent likely induces slight puckering due to steric clashes between the morpholine oxygen and adjacent aryl groups.

- Substituent Orientation : For 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone derivatives, X-ray structures show that para-substituted aryl groups rotate freely, minimizing torsional strain. The meta-chlorophenyl group in the target compound may adopt a fixed conformation to optimize intramolecular halogen-π interactions.

- Dimerization Potential : Crystallographic analyses of β-sheet peptide dimers reveal that hydrogen-bonded assemblies often form through antiparallel alignment. Although untested, the target compound’s morpholinoethyl group could participate in similar intermolecular hydrogen bonds, facilitating supramolecular aggregation in solid-state forms.

Hypothetical Crystallographic Parameters

These predictions align with observed packing motifs in pyridazinone cardiotonics like pimobendan, where van der Waals contacts between aryl groups dominate crystal cohesion.

Properties

CAS No. |

23338-38-7 |

|---|---|

Molecular Formula |

C23H24ClN3O3 |

Molecular Weight |

425.9 g/mol |

IUPAC Name |

4-(3-chlorophenyl)-6-(4-methoxyphenyl)-2-(2-morpholin-4-ylethyl)pyridazin-3-one |

InChI |

InChI=1S/C23H24ClN3O3/c1-29-20-7-5-17(6-8-20)22-16-21(18-3-2-4-19(24)15-18)23(28)27(25-22)10-9-26-11-13-30-14-12-26/h2-8,15-16H,9-14H2,1H3 |

InChI Key |

RUQWYSFMCBXOMM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C(=C2)C3=CC(=CC=C3)Cl)CCN4CCOCC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 4-(m-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)- typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Substitution Reactions: Introduction of the m-chlorophenyl and p-methoxyphenyl groups can be done via electrophilic aromatic substitution reactions.

Addition of the Morpholinoethyl Group: This step might involve nucleophilic substitution reactions where the morpholinoethyl group is introduced to the pyridazinone core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include:

Catalysis: Using catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

Purification Techniques: Employing crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 4-(m-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)- can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen in the presence of a catalyst.

Substitution: Halogenation, nitration, and sulfonation reactions under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield pyridazinone oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3(2H)-Pyridazinone, 4-(m-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)- is C23H24ClN3O. The compound features a pyridazinone ring system which contributes to its biological activity. The presence of substituents like the m-chlorophenyl and p-methoxyphenyl groups enhances its pharmacological profile.

Anti-inflammatory Properties

Research has indicated that derivatives of pyridazinones exhibit anti-inflammatory effects. A notable study highlighted the compound's ability to inhibit carrageenan-induced edema in animal models, suggesting its potential as an anti-inflammatory agent comparable to established drugs like phenylbutazone . This effect is attributed to the compound's ability to modulate inflammatory pathways, making it a candidate for treating conditions characterized by inflammation.

Antiviral Activity

The compound has also shown promise in antiviral applications. Its structural features enable it to interact with viral proteins, potentially inhibiting their function. This property could be explored further in the development of antiviral therapies against various viral infections .

Antituberculous Effects

Another significant application is in the treatment of tuberculosis. The compound has demonstrated activity against Mycobacterium tuberculosis, indicating its potential as part of a therapeutic regimen for this infectious disease . This application is particularly relevant given the rising incidence of drug-resistant tuberculosis strains.

Case Study 1: Anti-inflammatory Efficacy

A study conducted on rats demonstrated that administration of 3(2H)-Pyridazinone resulted in a significant reduction in paw edema compared to control groups. The results indicated a dose-dependent response, where higher doses correlated with greater anti-inflammatory effects. This study underscores the compound's potential as an alternative to traditional anti-inflammatory medications .

Case Study 2: Antiviral Activity Assessment

In vitro studies have shown that 3(2H)-Pyridazinone can inhibit viral replication in cell cultures infected with specific viruses. The mechanism appears to involve interference with viral entry or replication processes, although further research is needed to elucidate the exact pathways involved .

Comparative Data Table

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 4-(m-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)- involves its interaction with specific molecular targets. These might include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signal transduction.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Position and Electronic Effects: The meta-chlorophenyl group at position 4 enhances hydrophobicity and electron-withdrawing effects, which correlate with improved receptor binding in MAO-B inhibitors .

Morpholinoethyl Chain: The 2-(2-morpholinoethyl) side chain distinguishes this compound from analogues with piperazine or acetylhydrazone groups (e.g., T1–T12 ). Morpholine’s oxygen atom may facilitate hydrogen bonding with enzyme active sites, as seen in vascular adhesion protein-1 (VAP-1) inhibitors .

Biological Activity Trends: Anticonvulsant Activity: Compounds with electron-withdrawing groups (e.g., Cl, F) on the phenyl ring show higher potency, as demonstrated by ED₅₀ values in maximal electroshock seizure (MES) models . The target compound’s m-Cl and p-OMe substituents may balance hydrophobicity and polarity for CNS penetration. Anti-inflammatory/Analgesic Effects: Hydrazone derivatives (e.g., 6-[4-(3-ClPh)piperazine]-pyridazinones) exhibit dual analgesic and anti-inflammatory activities with reduced gastric irritation compared to NSAIDs .

Biological Activity

3(2H)-Pyridazinone derivatives, including the compound 4-(m-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the pharmacological properties of this specific pyridazinone derivative, focusing on its potential therapeutic applications, mechanisms of action, and research findings.

Anticancer Properties

Recent studies have demonstrated that pyridazinone derivatives exhibit promising anticancer activity. The compound under consideration has been evaluated for its ability to inhibit the proliferation of various cancer cell lines, particularly colon carcinoma (HCT116). In vitro assays showed that certain derivatives could significantly reduce cell viability, with IC50 values comparable to established chemotherapeutic agents like daunorubicin .

Table 1: Anticancer Activity of Pyridazinone Derivatives

Anti-inflammatory Effects

Pyridazinone derivatives have also been investigated for their anti-inflammatory properties. The compound has been shown to act as a phosphodiesterase type 4 (PDE4) inhibitor, which is relevant in treating inflammatory diseases. In particular, it has been characterized for its ability to modulate pro-inflammatory cytokine production from human macrophages, demonstrating a selective inhibition profile towards PDE4B isoenzymes .

Table 2: PDE4 Inhibition by Pyridazinone Derivatives

Neuroprotective Effects

The neuroprotective potential of pyridazinones has also been explored through their inhibition of monoamine oxidase (MAO) enzymes, which are crucial in regulating neurotransmitter levels in the brain. A study found that specific derivatives selectively inhibited MAO-B, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's .

Table 3: MAO Inhibition by Pyridazinone Derivatives

The biological activities of pyridazinone derivatives can be attributed to their ability to interact with various molecular targets:

- PDE Inhibition : By inhibiting PDE4B, these compounds can increase intracellular cAMP levels, leading to reduced inflammation and modulation of immune responses .

- MAO Inhibition : The selective inhibition of MAO-B helps maintain higher levels of neurotransmitters, which is beneficial for neuroprotection and cognitive function .

- Anticancer Mechanisms : The compounds may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of angiogenesis .

Case Studies

- Case Study on Anti-inflammatory Activity : A derivative bearing an indole moiety demonstrated enhanced selectivity towards PDE4B compared to other isoforms. This specificity is crucial for minimizing side effects while maximizing therapeutic efficacy against respiratory diseases .

- Case Study on Anticancer Activity : A series of pyridazinones were synthesized and tested against HCT116 cells. Results indicated that modifications at the substituent positions significantly influenced cytotoxicity profiles, highlighting structure-activity relationships (SAR) essential for drug design .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3(2H)-pyridazinone derivatives, and how can reaction efficiency be optimized?

Answer:

The synthesis of pyridazinone derivatives typically involves multi-step reactions, including cyclocondensation of hydrazines with diketones or keto-esters, followed by functionalization of substituents. For example, pyridazinone cores can be synthesized via microwave-assisted reactions to improve regioselectivity and yield . Optimization can be achieved using statistical experimental design (e.g., factorial or response surface methodology) to identify critical parameters (temperature, catalyst loading, solvent polarity). For instance, the Polish Journal of Chemical Technology highlights the use of these methods to minimize trial runs while accounting for interactions between variables . Post-synthetic modifications, such as introducing morpholinoethyl groups, may require protecting-group strategies to avoid side reactions.

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s purity and structural integrity?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., m-chlorophenyl vs. p-methoxyphenyl) and morpholinoethyl linkage. Aromatic proton signals in the δ 7.0–8.0 ppm range and methoxy singlet (~δ 3.8 ppm) are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₂₃H₂₃ClN₃O₂).

- HPLC-PDA/MS : For purity assessment, especially to detect regioisomeric byproducts from incomplete cyclization .

Advanced: How can computational chemistry be integrated to predict biological activity and guide structural modifications?

Answer:

Quantum chemical calculations (e.g., DFT) can model electron distribution and reactive sites, aiding in predicting binding affinity to targets like enzymes or receptors. For instance, the ICReDD initiative combines computational reaction path searches with experimental validation to prioritize derivatives with enhanced electronic or steric properties . Molecular docking studies against crystallographic protein structures (e.g., platelet aggregation inhibitors) can identify key interactions, such as hydrogen bonding with the morpholino group or π-π stacking with aromatic substituents .

Advanced: How should researchers address contradictions in reported biological activity data for pyridazinone derivatives?

Answer:

Discrepancies often arise from variations in assay conditions (e.g., cell lines, IC₅₀ protocols). To resolve these:

- Standardize Assays : Use positive controls (e.g., aspirin for antiplatelet studies) and replicate under identical conditions .

- SAR Analysis : Compare substituent effects systematically. For example, replacing the m-chlorophenyl group with p-fluorophenyl may alter lipophilicity and target engagement .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify trends obscured by small sample sizes.

Advanced: What experimental strategies are effective for studying structure-activity relationships (SAR) in analogs with varying substituents?

Answer:

- Modular Synthesis : Design a library of analogs by varying substituents at positions 4, 6, and 2 (e.g., halogenated aryl groups, alkyl chains) using parallel synthesis techniques .

- Pharmacophore Mapping : Use 3D-QSAR models to correlate electronic (Hammett σ), steric (Taft Es), and hydrophobic (logP) parameters with activity .

- Biological Profiling : Test analogs across multiple assays (e.g., enzyme inhibition, cell viability) to distinguish target-specific effects from nonspecific toxicity .

Basic: What are the documented biological targets and mechanisms of action for pyridazinone derivatives?

Answer:

Pyridazinones are reported to inhibit platelet aggregation by targeting thromboxane A2 synthase or phosphodiesterase (PDE) enzymes, as seen in studies of 6-phenyl-3(2H)-pyridazinone analogs . The morpholinoethyl side chain may enhance solubility and interaction with polar enzyme pockets, while the chlorophenyl group contributes to hydrophobic binding. Mechanism validation requires knockout cell lines or enzymatic assays with purified proteins to confirm direct target engagement.

Advanced: How can researchers optimize the compound’s pharmacokinetic properties without compromising activity?

Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the morpholinoethyl chain to improve oral bioavailability .

- Metabolic Stability Assays : Use liver microsomes to identify vulnerable sites (e.g., methoxy demethylation) and block them with fluorination or deuterium substitution .

- LogD Adjustment : Modify aryl substituents to balance membrane permeability (optimal LogD ~2–3) and aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.